![molecular formula C20H13N7O B2368773 2-{3-[1-PHENYL-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOL-4-YL]-1,2,4-OXADIAZOL-5-YL}PYRIDINE CAS No. 1251619-54-1](/img/structure/B2368773.png)
2-{3-[1-PHENYL-5-(PYRIDIN-4-YL)-1H-1,2,3-TRIAZOL-4-YL]-1,2,4-OXADIAZOL-5-YL}PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine is a complex heterocyclic compound that features multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the oxadiazole ring through a cyclization reaction involving a nitrile oxide intermediate. The final step involves the coupling of the triazole-oxadiazole intermediate with a pyridine derivative under suitable reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry methods may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole or oxadiazole derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a neuroprotective agent and in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the aggregation of certain proteins, such as alpha-synuclein, which is implicated in neurodegenerative diseases . Additionally, the compound may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Shares the triazole and pyridine moieties but differs in the overall structure.
5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Contains a pyrazole ring instead of an oxadiazole ring.
3-(3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)pyridine: Features an isoxazole ring fused to a pyridine ring.
Uniqueness
2-{3-[1-Phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}pyridine is unique due to its combination of triazole, oxadiazole, and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-5-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N7O/c1-2-6-15(7-3-1)27-18(14-9-12-21-13-10-14)17(24-26-27)19-23-20(28-25-19)16-8-4-5-11-22-16/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNBJQODHCLGOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NOC(=N3)C4=CC=CC=N4)C5=CC=NC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)
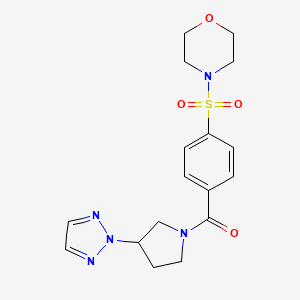
![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)
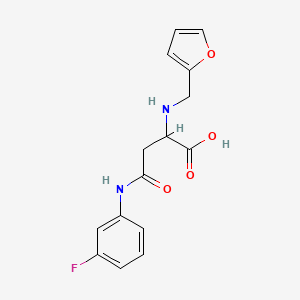

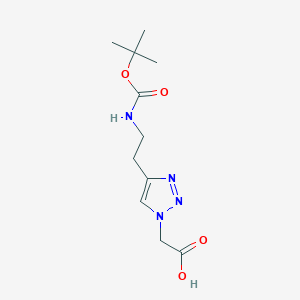
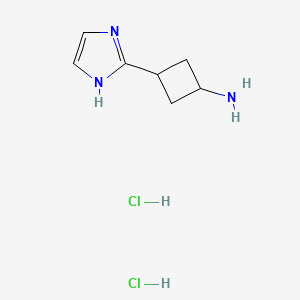
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2368705.png)
![8-(2-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2368706.png)
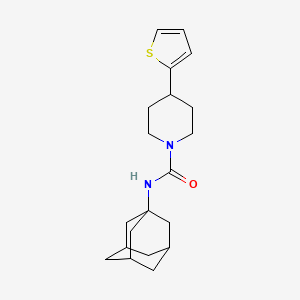
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2368712.png)

